Rivaroxaban Impurity 4, also known as 2-({(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, is a significant impurity associated with the synthesis of the anticoagulant drug rivaroxaban. As a pharmaceutical compound, understanding its structure, synthesis, and implications is crucial for quality control in drug manufacturing.
Rivaroxaban Impurity 4 is derived from the synthesis processes involved in producing rivaroxaban. The compound is identified as a byproduct during the chemical reactions that lead to the formation of the active pharmaceutical ingredient. The presence of impurities like Rivaroxaban Impurity 4 can affect the therapeutic efficacy and safety profile of the final drug product .
Rivaroxaban Impurity 4 is classified under pharmaceutical impurities. These impurities can arise from various stages of drug synthesis and are critical in ensuring the quality and safety of pharmaceutical products. The classification helps in understanding its potential impact on drug performance and regulatory compliance .
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, typically starting from key starting materials used in the production of rivaroxaban. A common method includes:
The typical reaction conditions involve:
The molecular structure of Rivaroxaban Impurity 4 can be represented as follows:
This structure includes:
The molecular weight of Rivaroxaban Impurity 4 is approximately 490.35 g/mol, and it appears as a white solid under standard conditions .
Rivaroxaban Impurity 4 participates in various chemical reactions during its synthesis. Key reactions include:
The reaction pathways are typically characterized by:
Rivaroxaban Impurity 4 exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Analytical methods such as High Performance Liquid Chromatography (HPLC) are utilized for quantifying this impurity in pharmaceutical formulations .
Rivaroxaban Impurity 4 has significant implications in pharmaceutical development:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3